N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]amine and 4-chloropyrimidine.
Conditions: Heating under reflux in an appropriate solvent like DMF (dimethylformamide).
Product: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions One common route starts with the preparation of the tetrahydroquinazoline intermediate, which is then coupled with a piperazine derivative
-
Step 1: Synthesis of Tetrahydroquinazoline Intermediate
Reactants: 2-aminobenzylamine and ethyl acetoacetate.
Conditions: Reflux in ethanol with an acid catalyst.
Product: 5,6,7,8-tetrahydroquinazoline.
-
Step 2: Coupling with Piperazine
Reactants: 5,6,7,8-tetrahydroquinazoline and N-ethylpiperazine.
Conditions: Heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Product: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]amine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline moiety, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may exhibit pharmacological activity. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with various biological targets, such as enzymes and receptors, could be studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Similar structure but lacks the pyrimidine ring.
4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazine: Lacks the N-ethyl and pyrimidine groups.
N-ethyl-2-(piperazin-1-yl)pyrimidin-4-amine: Lacks the tetrahydroquinazoline moiety.
Uniqueness
N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to the combination of its functional groups. The presence of both the tetrahydroquinazoline and pyrimidine rings, along with the piperazine linker, provides a distinctive structure that can interact with a variety of biological targets and undergo diverse chemical reactions.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDPQSSNJBQYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.